Cathinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacological Effects:

Scientists are interested in understanding the pharmacological effects of cathinone on the central nervous system. Cathinone acts similarly to amphetamine, increasing dopamine and norepinephrine levels in the brain. This research focuses on mechanisms of action and potential therapeutic applications (Source: ).

Addiction Potential:

Cathinone's potential for addiction is a major area of scientific inquiry. Studies investigate the reinforcing effects of cathinone in animal models to understand its addictive properties (Source: ).

Medicinal Applications:

There is limited research on the potential medicinal applications of cathinone. Some studies have explored its use in treating attention deficit hyperactivity disorder (ADHD) and depression, but more research is needed to determine its safety and efficacy for these conditions (Source: ).

Cathinone is a naturally occurring monoamine alkaloid primarily found in the leaves of the khat plant (Catha edulis), which is native to East Africa and the Arabian Peninsula. It is chemically classified as a phenethylamine and is structurally similar to other stimulants such as ephedrine and methamphetamine. Cathinone's molecular formula is with a molecular weight of approximately 149.19 g/mol . The compound features a β-keto group, which distinguishes it from its structural analogs and contributes to its psychoactive properties.

Cathinone acts as a central nervous system stimulant, similar to amphetamines. It is believed to increase the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin in the brain []. This elevation of neurotransmitters contributes to the alertness, euphoria, and increased energy associated with khat use.

- Biosynthesis: In the khat plant, cathinone is synthesized from L-phenylalanine through a series of enzymatic reactions, ultimately producing (S)-cathinone via transaminase reactions and reduction processes .

- Synthetic Production: Cathinone can be synthesized in laboratories from propiophenone through Friedel-Crafts acylation. Further modifications can yield different derivatives by substituting functional groups on the aromatic ring or altering the amine structure .

The synthesis of cathinone can be approached through both natural extraction from khat leaves and synthetic methods:

- Natural Extraction: Harvesting khat leaves where cathinone occurs naturally.

- Synthetic Methods:

Cathinone has limited legitimate applications but is primarily known for its use as a recreational drug due to its stimulant properties. It has been marketed under various names as a legal alternative to more controlled substances like cocaine and methamphetamine. In some contexts, it has been studied for potential therapeutic uses in treating certain mood disorders due to its psychoactive effects .

Studies have shown that cathinone interacts with various neurotransmitter systems. Its mechanism involves stimulating dopamine release while inhibiting reuptake processes, leading to elevated levels of this neurotransmitter in synaptic clefts . Research indicates that synthetic derivatives exhibit varying potencies and mechanisms of action compared to cathinone itself, often resulting in heightened abuse potential and toxicity .

Cathinone shares structural similarities with several other compounds within the phenethylamine class. Here are some notable comparisons:

| Compound | Structure Similarity | Effects | Legality Status |

|---|---|---|---|

| Methcathinone | Similar backbone | Stimulant effects akin to methamphetamine | Controlled in many countries |

| Mephedrone | Ring-substituted | Euphoria, increased sociability | Often uncontrolled |

| Methylone | Methylenedioxy group | Empathogenic effects similar to MDMA | Controlled in many jurisdictions |

| 3,4-Methylenedioxypyrovalerone (MDPV) | Similar structure with added complexity | Potent stimulant effects | Controlled in many regions |

| Cathine | Structural derivative | Less potent than cathinone | Generally uncontrolled |

Cathinone stands out due to its natural occurrence in khat and its specific β-keto group structure, which influences its pharmacological profile compared to other synthetic derivatives .

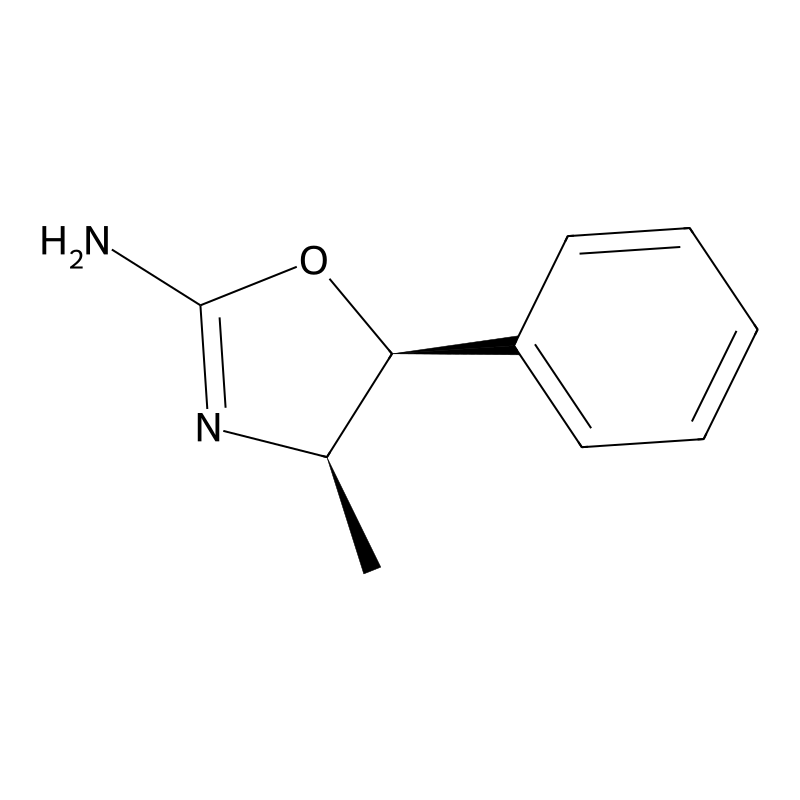

Cathinone possesses the molecular formula C₉H₁₁NO with a molecular weight of 149.19 grams per mole [1] [2] [3]. The compound is systematically named as (2S)-2-amino-1-phenylpropan-1-one according to International Union of Pure and Applied Chemistry nomenclature [1] [3] [4]. The chemical structure consists of a phenyl ring attached to a propanone backbone, with an amino group positioned at the second carbon atom, creating the characteristic β-keto amphetamine framework [5] [6].

The structural architecture of cathinone features a benzene ring connected to a three-carbon chain containing both a ketone functional group at the β-position and an amino group at the α-position relative to the aromatic ring [5] [7]. This arrangement establishes cathinone as the β-keto analog of amphetamine, distinguishing it from other phenethylamine derivatives through the presence of the carbonyl group [5] [3].

Stereochemistry and Isomeric Forms

Cathinone contains one stereogenic center located at the α-carbon (C-2), resulting in two possible enantiomers [1] [8]. The naturally occurring form found in Catha edulis exhibits the S-configuration, designated as S-(-)-cathinone, which is the pharmacologically active enantiomer [5] [8]. The absolute configuration is (2S) at the α-carbon, and this enantiomer displays levorotatory optical activity [8].

The compound exists in both enantiomerically pure and racemic forms, with distinct Chemical Abstracts Service registry numbers: 71031-15-7 for S-(-)-cathinone and 5265-18-9 for the racemic mixture [9] [10]. The stereochemical configuration significantly influences the pharmacological properties, as the S-enantiomer demonstrates greater biological activity compared to its R-counterpart [5].

Functional Group Analysis

The molecular structure of cathinone incorporates three primary functional groups that define its chemical behavior and reactivity profile. The ketone functional group (C=O) positioned at the β-carbon represents the most distinctive structural feature, differentiating cathinone from amphetamine and other phenethylamine derivatives [5] [3] [6]. This carbonyl group exhibits characteristic spectroscopic properties, including a strong infrared absorption band at 1688-1690 cm⁻¹ and a Raman stretch at 1690 cm⁻¹ [11] [12].

The primary amino group (-NH₂) attached to the α-carbon provides the basic character to the molecule, with a predicted pKa value of 7.97 ± 0.29 [9] [10]. This amino functionality can undergo protonation under physiological conditions, contributing to the compound's water solubility and biological activity. The aromatic benzene ring system completes the functional group profile, providing π-electron conjugation and contributing to the compound's ultraviolet absorption characteristics [13].

Chemical Reactivity Profile

Cathinone demonstrates temperature-dependent and pH-dependent stability characteristics [14] [15]. The compound exhibits greatest stability when stored at low temperatures (-20°C) and shows significant degradation at elevated temperatures [14] [15]. In methanolic solutions, cathinone samples stored at room temperature show 32.3% loss within three days and 87.6% degradation after thirty days [15].

The ketone functionality undergoes reduction reactions under biological conditions, representing a major metabolic pathway [16] [17]. The carbonyl group can be reduced to form the corresponding alcohol, while the aromatic system may undergo hydroxylation reactions [17]. The compound shows enhanced stability in acetonitrile compared to methanol, indicating solvent-dependent reactivity patterns [15].

Chemical reactivity is also influenced by substituent effects on the aromatic ring. Electron-withdrawing groups such as fluorine or chlorine alter the reactivity profile, while electron-donating substituents modify the chemical behavior [16] [17]. The amino group can participate in conjugation reactions, particularly glucuronidation, representing a significant phase II metabolic pathway [17].

Structural Relationship to Other Phenethylamines

Cathinone belongs to the phenethylamine class of compounds, sharing a common structural backbone with amphetamine, methamphetamine, and methylenedioxymethamphetamine [7] [18] [19]. The fundamental phenethylamine core consists of a benzene ring attached to a two-carbon chain bearing an amino group [7] [18]. However, cathinone differs from classical phenethylamines through the presence of the β-keto functionality, which extends the carbon chain to three atoms [5] [7].

The structural relationship between cathinone and amphetamine can be described as cathinone being the β-keto analog of amphetamine [5] [6]. This relationship extends to other phenethylamine derivatives, where synthetic cathinones represent the β-keto analogs of their corresponding amphetamine counterparts [16] [6]. For example, methcathinone serves as the β-keto analog of methamphetamine, while methylone represents the β-keto analog of methylenedioxymethamphetamine [2] [6].

The phenethylamine pharmacophore remains intact in cathinone, consisting of the aromatic ring, the α-carbon bearing the amino group, and the β-carbon, now functionalized with the ketone group [19]. This structural conservation explains the similar pharmacological profiles observed between cathinones and their amphetamine analogs, including their action on monoamine transporters [6] [18].

Spectroscopic Characteristics

Mass spectrometry analysis of cathinone reveals characteristic fragmentation patterns under electron ionization conditions. The base peak typically appears at m/z 86, resulting from α-cleavage adjacent to the carbonyl group [11] [20]. Major fragment ions include m/z 91 (tropylium ion), m/z 105, m/z 119, and m/z 123, providing diagnostic information for structural identification [11] [21] [20]. Under electrospray ionization conditions, cathinone produces a protonated molecular ion [M+H]⁺ at m/z 150.1 [11].

Infrared spectroscopy provides definitive identification through characteristic absorption bands. The carbonyl stretch appears as a strong absorption at 1688-1690 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs in the 2700-3000 cm⁻¹ region [11] [12]. Aromatic carbon-carbon vibrations manifest at 1598-1605 cm⁻¹, and the amino hydrochloride salt produces distinctive bands when the compound is analyzed as its hydrochloride form [11] [12].

Ultraviolet spectroscopy reveals absorption characteristics similar to acetophenone, with the main absorption band occurring at 238-239 nanometers [13]. This absorption results from the π→π* transition of the aromatic system and provides useful information for structural confirmation and quantitative analysis [13].

Cathinone, a naturally occurring monoamine alkaloid, exhibits distinct tissue-specific distribution patterns within the khat plant (Catha edulis Forsk.) [1] [2]. The alkaloid demonstrates preferential accumulation in young, metabolically active plant tissues, with the highest concentrations consistently detected in young leaves and shoots [3] [4] [5]. This distribution pattern reflects the dynamic nature of cathinone biosynthesis and its relationship to plant development.

Young khat leaves represent the primary site of cathinone accumulation, containing the highest concentrations of the active alkaloid [3] [6]. Fresh young leaves typically contain 36-343 milligrams of cathinone per 100 grams of plant material, making them the preferred tissue for traditional consumption [7] [3]. The concentration varies significantly depending on plant age, environmental conditions, and genetic factors [3] [8].

In contrast to young tissues, mature leaves exhibit markedly reduced cathinone content, with the alkaloid being either present in very low concentrations or completely absent [3] [5]. This age-related decline in cathinone levels is accompanied by increased concentrations of cathine and norephedrine, the reduced metabolites of cathinone [3] [8]. The transformation from cathinone to these less active compounds occurs naturally during leaf maturation and explains the traditional preference for chewing only fresh, young plant material [5].

Young stems and flowers also contain measurable quantities of cathinone, along with the precursor compound 1-phenylpropane-1,2-dione [3] [8]. The presence of cathinone in these tissues suggests active biosynthetic processes beyond the leaves, indicating that multiple plant organs participate in alkaloid production. However, roots and mature stems generally lack detectable cathinone levels, though they may contain cathine and norephedrine [3] [9].

The tissue-specific distribution of cathinone correlates with the expression patterns of biosynthetic enzymes and reflects the compartmentalization of alkaloid metabolism within the plant [3] [6]. Specialized cells within the palisade-spongy transition zone of leaves have been identified as primary storage sites for psychoactive alkaloids [6]. This cellular localization facilitates the controlled release of alkaloids when plant tissues are mechanically disrupted during traditional chewing practices.

Biosynthetic Pathway from L-Phenylalanine

The biosynthetic pathway leading to cathinone formation initiates with L-phenylalanine as the primary aromatic precursor [10] [11] [12]. This essential amino acid serves as the foundation for the phenylpropylamino alkaloid biosynthetic network, providing the aromatic ring system and initial carbon skeleton necessary for cathinone synthesis [10] [13]. The pathway involves multiple enzymatic steps that systematically modify the phenylalanine structure to generate the final ketone-containing alkaloid.

L-phenylalanine undergoes initial deamination to form trans-cinnamate through the action of phenylalanine ammonia lyase, establishing the entry point into the phenylpropanoid pathway [10] [11] [14]. Subsequent enzymatic modifications involve the shortening of the three-carbon side chain to yield benzoic acid derivatives, which serve as key intermediates in cathinone biosynthesis [10] [11]. This side-chain modification can proceed through either β-oxidative or non-β-oxidative routes, both of which have been documented in khat and related species [10] [12].

The condensation of a benzoyl derivative with pyruvate represents a critical step in cathinone formation [10] [11] [15]. This carboligation reaction, catalyzed by a thiamine diphosphate-dependent enzyme, generates 1-phenylpropane-1,2-dione as a key intermediate [10] [11]. Recent evidence suggests an alternative pyridoxal phosphate-dependent pathway that directly couples benzoyl-CoA with L-alanine to form cathinone without requiring the 1-phenylpropane-1,2-dione intermediate [15].

The formation of the ketone functional group that distinguishes cathinone from other phenylethylamines occurs through transamination reactions [10] [11]. These reactions transfer amino groups from suitable donors to α-keto acid acceptors, ultimately yielding the characteristic β-ketone structure of cathinone [10] [11]. The stereochemistry of this transamination determines the final configuration of the alkaloid product.

Subsequent reduction reactions convert cathinone to cathine and norephedrine through the action of stereospecific reductases [3] [8]. These short-chain dehydrogenase enzymes utilize NADPH or NADH as cofactors and determine the stereochemical outcome of the reduction process [11] [8]. The relative activities of different reductase isoforms influence the final ratio of diastereomeric products in plant tissues.

L-Phenylalanine Ammonia Lyase (PAL) Role

L-Phenylalanine ammonia lyase represents the first committed enzymatic step in cathinone biosynthesis and serves as the primary regulatory point for phenylpropanoid metabolism [14] [16] [17]. This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamate and ammonia, establishing the entry point into the phenylpropanoid pathway that ultimately leads to cathinone formation [14] [17].

PAL exhibits the characteristic properties of the aromatic amino acid lyase family, containing the conserved structural motifs necessary for substrate recognition and catalytic activity [14] [16]. The enzyme requires no additional cofactors for catalytic activity, relying instead on an internal dehydroalanine residue formed post-translationally from a serine residue [14]. This unique catalytic mechanism enables the elimination reaction that removes the amino group from phenylalanine.

In khat plants, PAL expression demonstrates tissue-specific patterns that correlate with cathinone accumulation [11] [16]. The enzyme shows highest activity in young leaves and stems, corresponding to the tissues where cathinone biosynthesis is most active [11] [18]. Expressed sequence tag analysis of khat leaves revealed multiple PAL-related sequences, suggesting the presence of gene families encoding distinct PAL isoforms [11] [19].

The regulation of PAL activity responds to various environmental and developmental stimuli that influence cathinone production [14] [16]. Light exposure, mechanical wounding, and pathogen attack can induce PAL expression, potentially affecting downstream alkaloid biosynthesis [14] [16]. These regulatory mechanisms allow plants to modulate phenylpropanoid metabolism in response to changing conditions.

PAL isoforms in khat exhibit differential expression patterns across tissues and developmental stages [16]. Three distinct PAL genes have been characterized in related species, each showing unique tissue-specific expression profiles [16]. These isoforms may contribute to the spatial and temporal control of cathinone biosynthesis by providing different levels of enzymatic activity in specific plant organs.

The catalytic efficiency and substrate specificity of PAL isoforms influence the overall flux through the cathinone biosynthetic pathway [16]. Kinetic studies reveal differences in Michaelis constant values and turnover numbers among isoforms, suggesting specialized roles in alkaloid metabolism [16]. These enzymatic properties contribute to the fine-tuned regulation of cathinone production in response to physiological demands.

Enzymatic Reactions in Cathinone Formation

The enzymatic cascade leading to cathinone formation involves a series of precisely coordinated biochemical reactions that transform L-phenylalanine into the final alkaloid product [10] [11]. Each enzymatic step introduces specific structural modifications while maintaining the overall carbon skeleton derived from the amino acid precursor [10]. The pathway demonstrates remarkable conservation across cathinone-producing species, indicating its evolutionary significance.

Following the initial PAL-catalyzed deamination, cinnamate undergoes hydroxylation and subsequent side-chain modification reactions [10] [11]. Cytochrome P450 enzymes catalyze the introduction of hydroxyl groups at specific positions on the aromatic ring, while CoA ligases activate carboxylic acid intermediates for further enzymatic processing [10] [11]. These modifications prepare the aromatic precursor for the key condensation reaction.

The formation of 1-phenylpropane-1,2-dione represents a pivotal enzymatic transformation in the classical cathinone biosynthetic pathway [10] [11] [20]. This reaction involves the condensation of a benzoyl derivative with pyruvate through the action of a thiamine diphosphate-dependent carboligase enzyme [10] [11]. The enzyme utilizes the unique reactivity of the thiamine cofactor to facilitate carbon-carbon bond formation between the aromatic and aliphatic components.

Transamination reactions catalyzed by pyridoxal phosphate-dependent aminotransferases convert the diketone intermediate to cathinone [10] [11]. These enzymes demonstrate specificity for aromatic substrates and utilize various amino acid donors to provide the nitrogen for alkaloid formation [10] [11]. The stereochemical outcome of these reactions determines the final configuration of the cathinone product.

Alternative enzymatic pathways bypass the formation of 1-phenylpropane-1,2-dione through the direct action of α-oxoamine synthases [15]. These pyridoxal phosphate-dependent enzymes catalyze the single-step condensation of benzoyl-CoA with L-alanine to generate cathinone directly [15]. This pathway represents a more efficient route to alkaloid formation and has been demonstrated in both khat and Ephedra species.

Reductase enzymes of the short-chain dehydrogenase family catalyze the stereospecific reduction of cathinone to cathine and norephedrine [3] [8]. These enzymes exhibit distinct stereochemical preferences and cofactor requirements, leading to the formation of specific diastereomeric products [8]. The relative activities of different reductase isoforms determine the final alkaloid composition in plant tissues.

Pyridoxal Phosphate-Dependent Pathway

Recent investigations have revealed an alternative biosynthetic route to cathinone that utilizes pyridoxal phosphate-dependent enzymes to achieve direct alkaloid formation [15] [21]. This pathway represents a significant departure from the classical route involving 1-phenylpropane-1,2-dione as an intermediate, offering a more streamlined approach to cathinone biosynthesis [15]. The discovery of this pathway has important implications for understanding alkaloid diversity and biosynthetic evolution.

The pyridoxal phosphate-dependent pathway centers on the activity of α-oxoamine synthase enzymes that catalyze the direct condensation of benzoyl-CoA with L-alanine [15]. These enzymes utilize the electrophilic properties of pyridoxal phosphate to activate the amino acid substrate for nucleophilic attack on the aromatic acyl donor [15] [21]. The resulting α-oxoamine intermediate undergoes spontaneous rearrangement to yield cathinone without requiring additional enzymatic steps.

Pyridoxal phosphate serves as an essential cofactor in this pathway, forming Schiff base intermediates with amino acid substrates [21] [22]. The aldehyde group of the cofactor creates covalent linkages with amino groups, facilitating various biochemical transformations including transamination, decarboxylation, and condensation reactions [21]. The versatility of pyridoxal phosphate chemistry enables the diverse array of reactions observed in alkaloid biosynthesis.

Experimental evidence for the pyridoxal phosphate-dependent pathway has been obtained through isotopic labeling studies and in vitro enzyme assays [15]. Plant lysates from young khat leaves and Ephedra stems demonstrate the incorporation of labeled L-alanine nitrogen into cathinone, supporting the proposed enzymatic mechanism [15]. These findings provide direct biochemical evidence for the alternative biosynthetic route.

The pyridoxal phosphate pathway offers several advantages over the classical route, including reduced enzymatic complexity and improved substrate specificity [15]. The single-step condensation reaction eliminates the need for intermediate diketone formation and subsequent transamination, potentially increasing the overall efficiency of alkaloid production [15]. This streamlined approach may represent an evolutionary optimization of cathinone biosynthesis.

Gene expression studies in khat tissues reveal the presence of multiple pyridoxal phosphate-dependent enzymes that could contribute to alkaloid formation [11] [19]. Expressed sequence tag analysis has identified several candidates with homology to known α-oxoamine synthases and related enzymes [11]. The tissue-specific expression of these genes correlates with cathinone accumulation patterns, supporting their proposed role in alkaloid biosynthesis.

Expressed Sequence Tag (EST) Analysis in Khat

Comprehensive expressed sequence tag analysis of khat leaves has provided crucial insights into the molecular basis of cathinone biosynthesis [11] [19] [18]. A cDNA library constructed from young khat leaves yielded 4,896 random clones, generating an EST library of 3,293 unigenes that represents the most extensive transcriptomic resource available for this species [11] [19]. This genomic information has enabled the identification of candidate genes involved in various stages of phenylpropylamino alkaloid biosynthesis.

The EST analysis revealed putative functions for over 98 percent of the sequenced clones, providing a comprehensive overview of gene expression in alkaloid-producing tissues [11] [19]. Functional categorization of the ESTs identified numerous candidates potentially involved in cathinone biosynthesis, including genes encoding enzymes for phenylpropanoid metabolism, amino acid biosynthesis, and secondary metabolite transport [11]. The high annotation success rate demonstrates the quality of the sequence data and its utility for gene discovery.

Multiple EST candidates were identified for each major enzyme class in the proposed cathinone biosynthetic pathway [11]. Three unigenes showed homology to thiamine diphosphate-dependent enzymes, including two with similarity to acetohydroxyacid synthase and one resembling pyruvate decarboxylase [11]. These candidates represent potential carboligase enzymes responsible for the condensation reactions in alkaloid formation.

Twelve distinct transaminase or aminotransferase candidates were recovered from the EST library, reflecting the importance of amino transfer reactions in cathinone biosynthesis [11]. Two of these unigenes were comprised of multiple ESTs, suggesting higher expression levels compared to other transaminase family members [11]. The diversity of transaminase candidates indicates the complexity of nitrogen metabolism in alkaloid-producing tissues.

Eight unigenes encoding putative short-chain dehydrogenase or reductase enzymes were identified in the EST collection [11]. These candidates likely represent the enzymes responsible for the stereospecific reduction of cathinone to cathine and norephedrine [11]. The presence of multiple reductase candidates supports the observed formation of distinct diastereomeric products in khat tissues.

The EST analysis also revealed candidates for auxiliary functions in cathinone metabolism, including genes for substrate transport, alkaloid modification, and metabolic regulation [11]. Sequences related to ATP-binding cassette transporters, cytochrome P450 enzymes, and various regulatory proteins were identified, indicating the complex cellular machinery required for alkaloid production and homeostasis [11]. These findings highlight the integrated nature of secondary metabolite biosynthesis in plants.

Genetic Regulation of Cathinone Biosynthesis

The genetic regulation of cathinone biosynthesis involves complex transcriptional and post-transcriptional mechanisms that control alkaloid production in response to developmental and environmental cues [23] [24]. Multiple levels of regulation operate to ensure appropriate timing and tissue-specific expression of biosynthetic genes while maintaining cellular homeostasis [25] [26]. Understanding these regulatory networks is essential for comprehending the natural variation in alkaloid content and developing strategies for enhanced production.

Transcriptional regulation of cathinone biosynthesis genes involves the coordinated action of multiple transcription factor families [25] [24]. Regulatory sequences upstream of biosynthetic genes contain binding sites for tissue-specific and pathway-specific transcriptional activators and repressors [23] [24]. The identification of conserved regulatory motifs in fungal cathinone producers suggests similar regulatory mechanisms may operate across different organism types [23].

Tissue-specific expression patterns of cathinone biosynthetic genes correlate with alkaloid accumulation in different plant organs [18] [6]. Young leaves demonstrate the highest expression levels for key biosynthetic enzymes, consistent with their role as the primary site of cathinone production [18]. The differential expression of biosynthetic genes across tissues suggests the operation of tissue-specific regulatory programs that control alkaloid metabolism.

Environmental factors influence the expression of cathinone biosynthetic genes through various signaling pathways [14] [16]. Light exposure, mechanical stress, and nutrient availability can modulate the transcription of phenylpropanoid pathway genes, potentially affecting downstream alkaloid production [14] [16]. These regulatory responses allow plants to adjust alkaloid biosynthesis in response to changing environmental conditions.

Post-transcriptional regulation mechanisms, including alternative splicing and micro-RNA-mediated gene silencing, may contribute to the fine-tuning of cathinone biosynthesis [27] [28]. Tissue-specific regulation of gene expression through unproductive splicing has been demonstrated to control protein abundance in various biological systems [28]. Similar mechanisms may operate to regulate alkaloid biosynthetic enzymes in khat tissues.

The genetic control of alkaloid stereochemistry involves the differential expression and activity of stereospecific enzymes [8]. Multiple reductase isoforms with distinct stereochemical preferences contribute to the formation of different diastereomeric products [8]. The relative expression levels of these enzymes determine the final alkaloid composition and may be subject to genetic and environmental regulation.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

Mechanism of Action

Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms.

The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission.

The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs.

For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

5265-18-9

Absorption Distribution and Excretion

Four volunteers chewed khat leaves in an amount equivalent to one-quarter of that used in a typical khat session. Blood samples were collected up to 80 hr and the alkaloids were assayed using gas chromatography-mass spectrometry. The data were evaluated using computerized pharmacokinetic compartmental analysis. The plasma concentration-time data for the alkaloids could be described using a two-compartment model with two-segment absorption. The mucosa of the oral cavity is considered to be the first absorption segment, where the major proportion of the alkaloids is absorbed (mean +/- SD 59 +/- 21% for cathinone and 84 +/- 6% for cathine). The extraction of the alkaloids from the leaves by chewing was very effective with only 9.1 +/- 4.2% remaining as a residue. Cathinone was eliminated from the central compartment with a mean half-life of 1.5 +/- 0.8 hr. The half-life of cathine was 5.2 +/- 3.4 hr. The metabolism of cathinone to norephedrine had a substantial influence on its plasma concentration profile. Psychophysical functions were essentially unaffected by the chewing of khat.

Peak plasma levels of cathinone are obtained 1.5 to 3.5 hours after the onset of chewing. The mean plasma level may reach 100 ng/mL after chewing 60 g fresh khat for one hour. Cathinone is barely detectable in blood after eight hours. ... Only 2 % of cathinone is excreted unchanged in the urine.

A small amount of cathinone is excreted by thekidney unchanged (0.6% to 3.3%).

Metabolism Metabolites

... After oral administration of synthesized cathinone (isomers, racemate), 22-52% was recovered in 24 hr urine samples mainly as aminoalcohol metabolites. With GC/MS, HPLC and CD, the main metabolite of S-(-)-cathinone was identified as R/S-(-)-norephedrine and the main metabolite of R-(+)-cathinone as R/R-(-)-norpseudoephedrine. Both aminoalcohols are formed by a stereospecific keto reduction.

First-pass metabolism of cathinone in the liver leads to the formation of norephedrine.

Associated Chemicals

1-Propanone, 2-amino-1-phenyl-, hydrochloride, (R)-; 76333-53-4

Wikipedia

Biological Half Life

The elimination half life of cathinone (given as khat) is approximately 4 hours.

Six drug-naive volunteers received a single dose of khat corresponding to 0.8 mg/kg body weight ... . The terminal elimination half-life was 260 +/- 102 minutes.

General Manufacturing Information

Designer drug

Clinical Laboratory Methods

Storage Conditions

Interactions

The effect of (-)-cathinone, caffeine and their combinations was studied on the sexual behavior of male rats. Male sexual activities were assessed by recording the erectile responses (grooming of genitalis, yawning/stretching and homosexual mounting), in the absence of females. The copulatory behavior was observed by caging males with receptive females brought into oestrus with s.c. injection of estradiol benzoate and progesterone. The copulatory pattern of male rats (mounting, intromissions, ejaculations and refractory period) was recorded. The oral treatment of cathinone (5 mg/kg day), caffeine (50 mg/kg day) and their combinations for 15 days increased arousal (motivation) in male rats as evidenced by increased mounting performance and anogenital investigatory behavior. However, erectile and ejaculatory responses, measured in the present study, showed no stimulant effect. It is conceivable from the present results that cathinone, the psychostimulant constituent of khat modified masculine pattern behavior and caffeine also changed the effect of cathinone when administered concomitantly. However, our data provide no evidence that cathinone could be considered as an aphrodisiac.

Stability Shelf Life

Dates

2: Meririnne E, Ellermaa S, Kankaanpää A, Bardy A, Seppälä T. Pharmacokinetics and tissue distribution of the stereoisomers of 4-methylaminorex in the rat. J Pharmacol Exp Ther. 2004 Jun;309(3):1198-205. Epub 2004 Jan 23. PubMed PMID: 14742748.

3: Kankaanpää A, Ellermaa S, Meririnne E, Hirsjärvi P, Seppälä T. Acute neurochemical and behavioral effects of stereoisomers of 4-methylaminorex in relation to brain drug concentrations. J Pharmacol Exp Ther. 2002 Feb;300(2):450-9. PubMed PMID: 11805204.

4: Kankaanpää A, Meririnne E, Ellermaa S, Ariniemi K, Seppälä T. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples. Forensic Sci Int. 2001 Sep 15;121(1-2):57-64. PubMed PMID: 11516888.

5: Ashby CR Jr, Pan H, Minabe Y, Toor A, Fishkin L, Wang RY. Comparison of the action of the stereoisomers of the psychostimulant 4-methylaminorex (4-MAX) on midbrain dopamine cells in the rat: an extracellular single unit study. Synapse. 1995 Aug;20(4):351-61. PubMed PMID: 7482294.

6: Batsche K, Ashby CR Jr, Lee C, Schwartz J, Wang RY. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat. J Pharmacol Exp Ther. 1994 Jun;269(3):1029-39. PubMed PMID: 7912274.

7: Glennon RA, Misenheimer B. Stimulus properties of a new designer drug: 4-methylaminorex ("U4Euh"). Pharmacol Biochem Behav. 1990 Mar;35(3):517-21. PubMed PMID: 1971111.